N-(furan-2-ylmethyl)adamantane-1-carboxamide
Overview
Description
N-(furan-2-ylmethyl)adamantane-1-carboxamide is a useful research compound. Its molecular formula is C16H21NO2 and its molecular weight is 259.34g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s worth noting that adamantylamide dipeptide, a compound with a similar structure, has been reported to have immunomodulatory properties . It combines the antiviral properties of amantadine and the immunoadjuvant activity of muramyl dipeptide
Mode of Action
For instance, adamantylamide dipeptide has been shown to have both antiviral and immunomodulatory effects . The furfuryl group could potentially interact with biological targets, leading to changes in cellular function. More research is needed to elucidate the specific interactions of N-Furfuryl-adamantylamide with its targets.
Biochemical Pathways
Furfural, a compound structurally related to the furfuryl group in n-furfuryl-adamantylamide, can be converted into various bio-chemicals through chemo- and bio-catalysis This suggests that N-Furfuryl-adamantylamide could potentially affect similar biochemical pathways
Pharmacokinetics
The adamantane core is known to increase lipophilicity and improve pharmacological properties of drugs This suggests that N-Furfuryl-adamantylamide could potentially have favorable ADME properties
Result of Action
Adamantylamide dipeptide, a structurally similar compound, has been shown to have antiviral and immunomodulatory effects This suggests that N-Furfuryl-adamantylamide could potentially have similar effects
Action Environment
Environmental factors such as temperature, ph, and the presence of other compounds can influence the activity of similar compounds
Biochemical Analysis
Biochemical Properties
N-Furfuryl-adamantylamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s adamantane moiety is known for its antiviral properties, which are attributed to its interaction with viral proteins and enzymes. For instance, adamantane derivatives have been shown to inhibit the activity of viral M2 ion channels, which are crucial for viral replication . The furan ring in N-Furfuryl-adamantylamide can participate in electrophilic aromatic substitution reactions, making it reactive towards nucleophiles and electrophiles. This reactivity allows N-Furfuryl-adamantylamide to form covalent bonds with biomolecules, potentially modifying their function and activity.
Cellular Effects
N-Furfuryl-adamantylamide exerts various effects on different types of cells and cellular processes. The compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, adamantane derivatives, including N-Furfuryl-adamantylamide, have been reported to modulate the activity of ion channels and receptors on the cell membrane, affecting intracellular signaling cascades . Additionally, the compound can alter gene expression by interacting with transcription factors and other regulatory proteins. This interaction can lead to changes in the expression of genes involved in cellular metabolism, proliferation, and apoptosis.
Molecular Mechanism
The molecular mechanism of action of N-Furfuryl-adamantylamide involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The adamantane moiety of the compound can bind to hydrophobic pockets in proteins, stabilizing or inhibiting their activity . This binding can affect the protein’s conformation and function, leading to downstream effects on cellular processes. The furan ring can also participate in redox reactions, generating reactive oxygen species (ROS) that can modulate cellular signaling pathways and gene expression. These combined effects contribute to the compound’s overall biochemical activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Furfuryl-adamantylamide can change over time due to its stability, degradation, and long-term effects on cellular function. The compound’s stability is influenced by factors such as temperature, pH, and the presence of reactive species. Studies have shown that N-Furfuryl-adamantylamide can degrade over time, leading to the formation of byproducts that may have different biochemical activities . Long-term exposure to the compound can result in cumulative effects on cellular function, including alterations in cell proliferation, differentiation, and apoptosis.
Dosage Effects in Animal Models
The effects of N-Furfuryl-adamantylamide vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antiviral activity and modulation of immune responses . At high doses, N-Furfuryl-adamantylamide can induce toxic or adverse effects, including hepatotoxicity, nephrotoxicity, and neurotoxicity . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.
Metabolic Pathways
N-Furfuryl-adamantylamide is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can undergo oxidation, reduction, and hydrolysis reactions, leading to the formation of metabolites with different biochemical activities . Enzymes such as cytochrome P450 oxidases play a crucial role in the metabolism of N-Furfuryl-adamantylamide, affecting its pharmacokinetics and pharmacodynamics. The compound’s metabolism can also influence metabolic flux and metabolite levels, impacting overall cellular function.
Transport and Distribution
The transport and distribution of N-Furfuryl-adamantylamide within cells and tissues are mediated by various transporters and binding proteins. The compound can be transported across cell membranes via passive diffusion or active transport mechanisms . Once inside the cell, N-Furfuryl-adamantylamide can bind to intracellular proteins, affecting its localization and accumulation. The compound’s distribution within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins.
Subcellular Localization
N-Furfuryl-adamantylamide exhibits specific subcellular localization, which can affect its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, N-Furfuryl-adamantylamide may localize to the mitochondria, where it can influence mitochondrial function and energy production. The compound’s subcellular localization can also affect its interactions with other biomolecules, modulating its overall biochemical activity.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)adamantane-1-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2/c18-15(17-10-14-2-1-3-19-14)16-7-11-4-12(8-16)6-13(5-11)9-16/h1-3,11-13H,4-10H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVWSZSNQWHKUKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NCC4=CC=CO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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